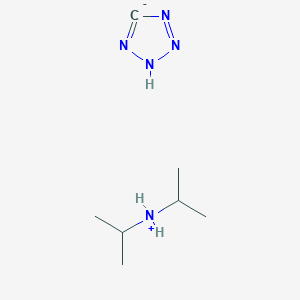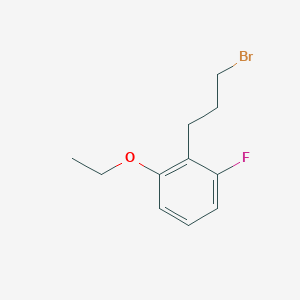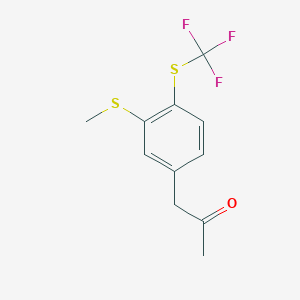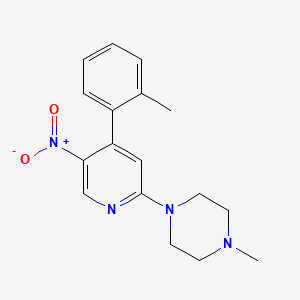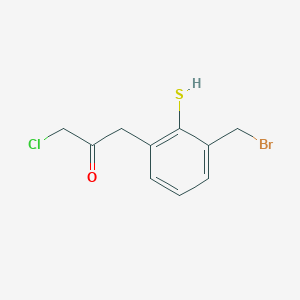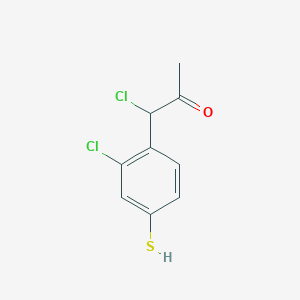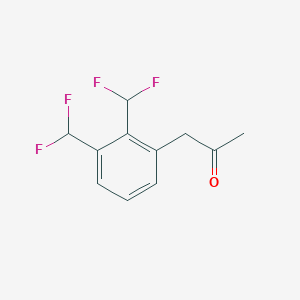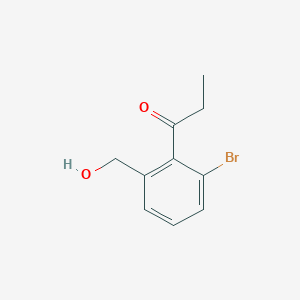
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated aromatic ketone with a hydroxymethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxymethyl group. One common method involves the bromination of 2-(hydroxymethyl)phenylpropan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(2-Carboxy-6-(hydroxymethyl)phenyl)propan-1-one.
Reduction: 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-ol.
Substitution: 1-(2-Substituted-6-(hydroxymethyl)phenyl)propan-1-one, where the substituent depends on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The bromine atom and the carbonyl group are key functional groups that participate in these interactions, with the hydroxymethyl group providing additional sites for hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromo-4-(hydroxymethyl)phenyl)propan-1-one
- 1-(2-Bromo-6-methylphenyl)propan-1-one
- 1-(2-Bromo-6-(methoxymethyl)phenyl)propan-1-one
Uniqueness
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one is unique due to the presence of both the bromine atom and the hydroxymethyl group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-[2-bromo-6-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(13)10-7(6-12)4-3-5-8(10)11/h3-5,12H,2,6H2,1H3 |
Clé InChI |
JEMIBGKORNVKRC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
